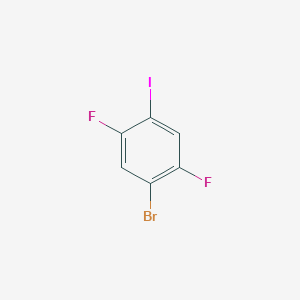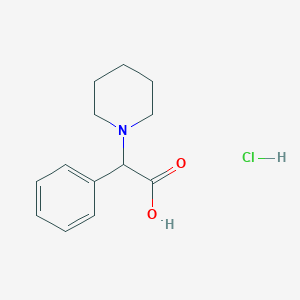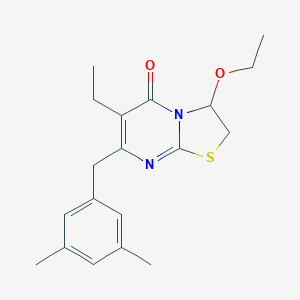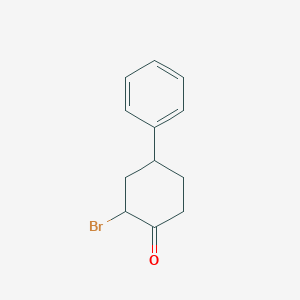
2-Bromo-4-phenylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-phenylcyclohexan-1-one, also known as benzylbromoketone, is an organic compound that has been widely used in scientific research. It is a ketone derivative that is commonly used as a reagent in organic synthesis, particularly in the preparation of chiral compounds.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-phenylcyclohexan-1-one is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols to form adducts. The compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are important in the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that the compound can inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that the compound can reduce pain and inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Bromo-4-phenylcyclohexan-1-one in lab experiments is its versatility as a reagent in organic synthesis. It can be used in the preparation of a wide range of chiral compounds, making it useful in the pharmaceutical industry. However, the compound is toxic and must be handled with care. It can also be difficult to purify, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Bromo-4-phenylcyclohexan-1-one. One direction is to explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to develop new methods for the synthesis and purification of the compound, which could expand its use in organic synthesis. Finally, further studies are needed to elucidate the mechanism of action of the compound and its effects on the nervous system.
Synthesemethoden
2-Bromo-4-phenylcyclohexan-1-one can be synthesized through the reaction between benzyl chloride and bromine in the presence of a base, such as potassium carbonate. The reaction proceeds through the formation of an intermediate benzyl bromide, which then reacts with a cyclohexanone molecule to form the final product.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-phenylcyclohexan-1-one has been widely used in scientific research as a reagent in organic synthesis. It is commonly used in the preparation of chiral compounds, which are important in the pharmaceutical industry. The compound has also been used in the synthesis of biologically active compounds, such as antitumor agents, antiviral agents, and anti-inflammatory agents.
Eigenschaften
CAS-Nummer |
1079-68-1 |
|---|---|
Molekularformel |
C12H13BrO |
Molekulargewicht |
253.13 g/mol |
IUPAC-Name |
2-bromo-4-phenylcyclohexan-1-one |
InChI |
InChI=1S/C12H13BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
InChI-Schlüssel |
ZBWHAEPVTLBSAG-UHFFFAOYSA-N |
SMILES |
C1CC(=O)C(CC1C2=CC=CC=C2)Br |
Kanonische SMILES |
C1CC(=O)C(CC1C2=CC=CC=C2)Br |
Synonyme |
Cyclohexanone, 2-broMo-4-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



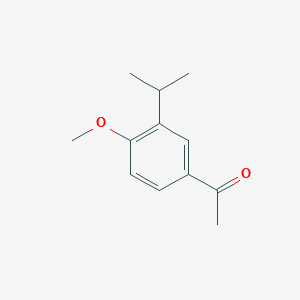
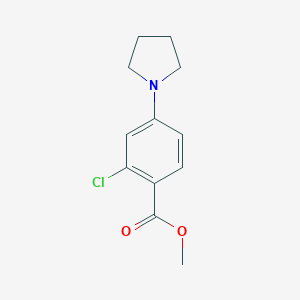
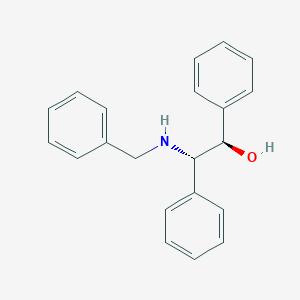
![2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B180543.png)

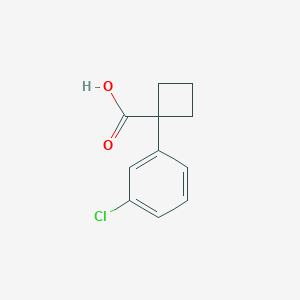
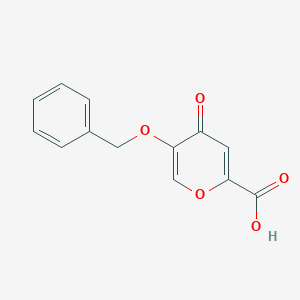

![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B180552.png)
